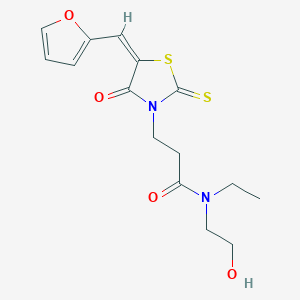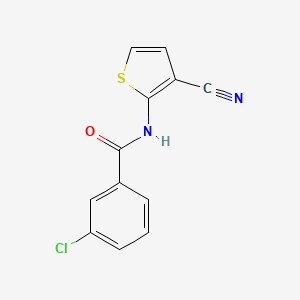![molecular formula C24H18FN3 B2969946 8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-59-5](/img/structure/B2969946.png)
8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the class of quinolines . Quinolines are a group of organic compounds that have a wide range of applications in medicine and other fields . They are known for their remarkable biological activity .
Synthesis Analysis
The synthesis of such complex quinoline derivatives often involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Derivatives and Synthesis : Derivatives like 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and related compounds have been synthesized from catalytic reduction processes. These derivatives are characterized by their mass, infrared (IR), and nuclear magnetic resonance (NMR) spectra, highlighting their utility in chemical analysis and potential pharmaceutical applications (Coutts & El-Hawari, 1977).
Photophysical and Electrochemical Properties
- Photophysical and Electrochemical Analysis : Studies on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline fluorescent dyes have investigated their absorption and emission spectra, fluorescence life times, and oxidation potentials. The introduction of fluorine atoms modifies several properties such as fluorescence quantum efficiency and HOMO/LUMO levels, which are crucial for applications in light-emitting devices (Szlachcic & Uchacz, 2018).
Antimicrobial Activity
- Antitubercular Activity : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents (Kantevari et al., 2011).
Fluorescence and Imaging Applications
- Fluorescence Quenching by Protonation : The fluorescence of pyrazolo[3,4-b]quinoline derivatives is stable in various solvents but can be efficiently quenched by protic acid, highlighting the potential for reversible fluorescence applications in sensing and imaging technologies (Mu et al., 2010).
Cancer Research
- Anticancer Micro-medicine : Research into the development of anticancer prodrugs based on quinoline structures has led to the creation of pH-sensitive anticancer drugs, demonstrating significant potential in chemotherapy applications, particularly for oral cancer (Tian et al., 2018).
Mecanismo De Acción
Quinolines
are a class of compounds that have been used in medicine for a long time. They have been found to exhibit antibacterial, antineoplastic, and antiviral activities . The quinoline skeleton has been used as a basic structure for the synthesis of antimalarial drugs . Fluorinated quinolines, in particular, have been found to enhance the biological activity of these compounds .
Propiedades
IUPAC Name |
8-fluoro-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-6-5-7-17(12-16)14-28-15-21-23(18-8-3-2-4-9-18)26-27-24(21)20-13-19(25)10-11-22(20)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCZQUIZQZDWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)
![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)
![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)
![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)

